7-Oxa-12-thia-3-aza-spiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-12-thia-3-aza-spiro[5.6]dodecane: is a chemical compound with the molecular formula C9H17NOS It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as cyclization and spiro formation. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as distillation and chromatography, ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety for various medical applications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. The exact mechanism can vary depending on the application and the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
7-Oxa-12-thia-3-aza-spiro[5.5]undecane: A similar spiro compound with a slightly different ring structure.
7-Oxa-12-thia-3-aza-spiro[5.7]tridecane: Another spiro compound with a larger ring structure.
Comparison: Compared to these similar compounds, 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane has a unique balance of ring size and functional groups, which can influence its reactivity and applications. Its specific structure may offer advantages in certain chemical reactions and applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C9H18ClNOS |
---|---|
Molecular Weight |
223.76 g/mol |
IUPAC Name |
7-oxa-12-thia-3-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c1-2-8-12-9(11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H |
InChI Key |
BNVWRQAZTSOQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC2(CCNCC2)OC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.